molecular formula C12H15N3O B13902387 N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

Cat. No.: B13902387
M. Wt: 217.27 g/mol
InChI Key: KPYWJZMQIRYZDS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-Methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 4-methylphenyl group and at position 3 with an N-methylethanamine side chain. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol (analogous to the 2-methylphenyl variant described in ).

Characterization typically involves ¹H/¹³C NMR, HRMS, and elemental analysis .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-9-3-5-10(6-4-9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3

InChI Key

KPYWJZMQIRYZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CCNC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly synthesized through the cyclization of amidoximes with carboxylic acid derivatives. The key steps include:

  • Preparation of Amidoxime: The amidoxime is formed by reacting the corresponding nitrile with hydroxylamine. For the 4-methylphenyl derivative, 4-methylbenzonitrile is converted to 4-methylbenzamidoxime.
  • Cyclization with Carboxylic Acid or Esters: The amidoxime undergoes cyclodehydration with carboxylic acids or their activated derivatives (esters, acid chlorides, anhydrides) to form the oxadiazole ring. This process can be catalyzed by bases or coupling reagents.

Several methods have been reported:

Method Reactants Conditions Yield Notes
Amidoxime + Acyl Chloride Amidoxime + Acyl chloride Pyridine or TBAF catalyst, reflux Moderate to good May produce side products
Amidoxime + Activated Ester Amidoxime + methyl/ethyl ester + coupling agent (EDC, DCC, T3P) Room temperature to 80°C High (up to 97%) Preferred for better yields and cleaner work-up
Amidoxime + Carboxylic Acid Anhydride Amidoxime + anhydride Mild heating Moderate to good Requires activation of acid

A recent one-pot method uses amidoximes and methyl or ethyl esters in a superbase medium (NaOH/DMSO) at room temperature, achieving yields from 11% to 90% over 4–24 hours, providing a simpler purification protocol though with variable yields.

Alkylation to Introduce N-methyl-2-ethanamine Side Chain

After obtaining the 5-(4-methylphenyl)-1,2,4-oxadiazole intermediate, the N-methyl-2-ethanamine substituent is introduced typically by alkylation:

  • Alkylating Agent: N-methyl-2-chloroethanamine or a similar haloalkylamine derivative
  • Reaction Conditions: Basic conditions (e.g., using a base such as sodium hydride or potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide, acetonitrile)
  • Outcome: Nucleophilic substitution on the halogenated ethanamine introduces the N-methyl-2-ethanamine side chain at the 3-position of the oxadiazole ring

This step is critical to achieve the final target molecule with the desired biological activity.

Industrial Scale Considerations

For industrial production, the synthetic route is optimized for yield, purity, and scalability:

  • Use of continuous flow reactors to improve reaction control and safety
  • Automated purification and crystallization steps to ensure consistent product quality
  • Selection of solvents and reagents to minimize environmental impact and cost

The synthetic steps remain fundamentally the same but are adapted for large-scale manufacturing.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield Range Comments
1 Amidoxime Formation 4-methylbenzonitrile + hydroxylamine Aqueous or alcoholic solvent, mild heating High Standard amidoxime synthesis
2 Oxadiazole Ring Cyclization Amidoxime + carboxylic acid derivative (ester, acid chloride) + coupling agent Room temp to 80°C, base or catalyst 11–97% One-pot or stepwise; coupling agents improve yield
3 Alkylation Oxadiazole intermediate + N-methyl-2-chloroethanamine + base Polar aprotic solvent, reflux or room temp Moderate to high Nucleophilic substitution to install ethanamine group

Research Findings and Notes

  • The 1,2,4-oxadiazole ring synthesis via amidoxime and activated ester coupling is the most widely used and reliable method, offering good yields and manageable purification.
  • Alkylation with N-methyl-2-chloroethanamine under basic conditions is efficient and provides the desired substitution without significant side reactions.
  • Alternative methods such as 1,3-dipolar cycloaddition of nitrile oxides with nitriles exist but are less favored due to lower yields and complex side products.
  • Recent advances include one-pot syntheses under superbase conditions, which may simplify the process but require optimization for yield and substrate scope.
  • Industrial patents emphasize solvent selection (ketones, esters, ethers, hydrocarbons) and catalyst choice (Raney Ni, Pd/C, NaBH4 for reductions) to optimize intermediate steps in related oxadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activities, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The pharmacological and physicochemical properties of oxadiazole derivatives are highly dependent on the substituents attached to the aryl ring. Key analogues include:

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-Methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine 2-Methylphenyl C₁₂H₁₅N₃O 217.27 Irritant (hazard class)
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride Phenyl (unsubstituted) C₁₁H₁₄ClN₃O 239.71 Precursor for bioactive molecules
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride Trifluoromethyl C₉H₁₁ClF₃N₃O 269.65 High purity fluorinated compound
N-Methyl-2-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]ethanamine HCl 2,3-Dimethoxyphenyl C₁₄H₁₈ClN₃O₃ 311.77 Research tool in neuropathic pain studies

Key Observations :

  • Bioactivity : The 2,3-dimethoxyphenyl variant () is explored for neuropathic pain therapy, suggesting substituent-dependent target specificity.
  • Safety Profile : The 2-methylphenyl analogue () is classified as an irritant, highlighting the need for structural optimization in drug development.

Derivatives with Modified Side Chains

Variations in the ethylamine side chain also influence activity:

Compound Name Side Chain Modification Molecular Weight (g/mol) Applications Evidence ID
2-[3-(5-Chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]ethanamine dihydrochloride Piperazine-linked 412.31 AcrAB-TolC efflux pump inhibition in E. coli
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride Methoxyphenoxy extension 299.76 Undisclosed research use

Key Observations :

  • The addition of a piperazine moiety () enhances antibacterial activity by targeting bacterial efflux pumps, demonstrating the role of side-chain complexity in biological efficacy.

Research Findings and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Nitrofuryl-substituted oxadiazoles (e.g., 5-nitro-2-furyl in ) show potent antimicrobial activity, suggesting electron-deficient aryl groups enhance this property.
  • Enzyme Inhibition : Piperazine-linked derivatives () inhibit bacterial efflux pumps, emphasizing the importance of hydrogen-bonding interactions from basic side chains.
  • Neuropathic Pain Targets : Substituted benzofuran-oxadiazole hybrids () are patented for neuropathic pain, indicating that bulky aryl groups improve target engagement.

Biological Activity

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine, also known as a derivative of 1,2,4-oxadiazole, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a 1,2,4-oxadiazole ring that is known for its diverse pharmacological profiles.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₃O
  • CAS Number : 955584-85-7
  • Molecular Weight : Approximately 215.27 g/mol

The compound's structure includes a methyl group attached to the nitrogen atom and a phenyl group that enhances its interaction with biological targets.

This compound primarily acts as an agonist for the trace amine-associated receptor 1 (TAAR1) . Activation of this receptor initiates various intracellular signaling pathways that can influence neurotransmitter release and cellular metabolism .

Key Biochemical Pathways

  • Activation of TAAR1 : This leads to modulation of dopaminergic and serotonergic systems.
  • Interaction with Monoamine Oxidase : The compound has been shown to inhibit monoamine oxidase activity, which may result in increased levels of neurotransmitters such as serotonin and dopamine.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Anticancer Properties : In vitro studies have demonstrated that derivatives of oxadiazole compounds possess significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with some compounds showing IC50 values in the micromolar range .
CompoundCancer Cell LineIC50 Value (µM)
5aMCF-70.65
5bU-9372.41

These findings suggest that modifications to the oxadiazole structure could enhance anticancer activity.

Study on Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited higher potency than traditional chemotherapeutic agents like doxorubicin .

Apoptosis Induction

Flow cytometry assays revealed that N-methyl derivatives induce apoptosis in cancer cells through activation of p53 signaling pathways, leading to increased caspase activity . This mechanism underscores the potential therapeutic applications of this compound in oncology.

Additional Biological Activities

Beyond anticancer effects, N-methyl derivatives have also been explored for:

  • Antimicrobial Activity : Some studies suggest potential antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
Activity TypeTarget OrganismObserved Effect
AntibacterialE. coliInhibition
AntibacterialStaphylococcus aureusInhibition

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